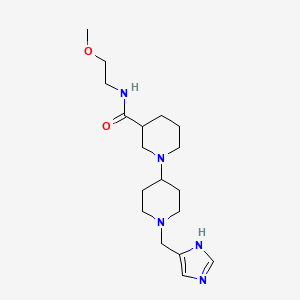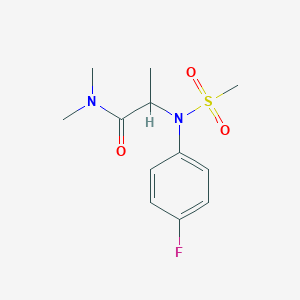![molecular formula C14H20N2O2 B5394670 N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5394670.png)
N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, also known as 2-Me-PEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is synthesized through a multi-step process and has been shown to exhibit several biochemical and physiological effects.
Applications De Recherche Scientifique
N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been shown to exhibit several biological activities, making it a potential candidate for various biomedical research applications. The compound has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been shown to possess antitumor properties and can inhibit the growth of cancer cells in vitro. This makes it a potential candidate for cancer research.
Mécanisme D'action
The exact mechanism of action of N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of protein kinase C and phospholipase A2, both of which play important roles in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been shown to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, the compound has also been found to have antioxidant properties. It can scavenge free radicals and prevent oxidative damage to cells. Additionally, N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea in lab experiments is its low toxicity. The compound has been shown to be relatively safe and non-toxic, making it a good candidate for in vitro and in vivo studies. However, one limitation of using N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea is its limited solubility in water. This can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound's antitumor properties make it a potential candidate for cancer research. Further studies are needed to fully understand the mechanism of action of N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea and its potential applications in biomedical research.
In conclusion, N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. The compound has several biochemical and physiological effects, including anti-inflammatory, antitumor, antioxidant, anxiolytic, and sedative properties. While there are some limitations to using N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea in lab experiments, its low toxicity makes it a good candidate for in vitro and in vivo studies. Further research is needed to fully understand the compound's mechanism of action and potential applications in biomedical research.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea involves a multi-step process that starts with the reaction of 2-methylphenylisocyanate with 1,4-butanediol to form N-(2-methylphenyl)-N'-(4-hydroxybutyl)urea. This intermediate is then reacted with tetrahydrofuran to yield the final product, N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea. The process yields a white crystalline powder with a melting point of 82-83°C.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-3-4-7-12(10)16-14(17)15-11(2)13-8-5-9-18-13/h3-4,6-7,11,13H,5,8-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHJFEJPNKVFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5394614.png)
![(3S)-1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B5394617.png)
![2-[(5-nitro-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5394620.png)


![ethyl 2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-1,3-oxazole-4-carboxylate](/img/structure/B5394638.png)

![ethyl 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)nicotinate](/img/structure/B5394651.png)


![(2S)-2-amino-3-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropan-1-ol](/img/structure/B5394674.png)